molecular formula C23H24ClN3O4 B2862161 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1251671-27-8

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2862161
CAS No.: 1251671-27-8
M. Wt: 441.91
InChI Key: MVCCETWQCVNRDS-UHFFFAOYSA-N
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Description

The compound 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[b][1,6]naphthyridine core. This polycyclic system incorporates a fused bicyclic structure with a ketone group at position 10, a chlorine atom at position 7, and a methyl group at position 6. The acetamide side chain is substituted with a 3,5-dimethoxyphenyl group, which likely enhances solubility and modulates electronic properties.

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-13-19(24)5-4-17-22(13)26-20-6-7-27(11-18(20)23(17)29)12-21(28)25-14-8-15(30-2)10-16(9-14)31-3/h4-5,8-10H,6-7,11-12H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCCETWQCVNRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=CC(=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds, substituents, synthetic methodologies, and analytical data.

Structural Comparison
Compound Core Structure Key Substituents Functional Groups
Target Compound Benzo[b][1,6]naphthyridine 7-Cl, 6-CH₃, 10-oxo, 3,5-dimethoxyphenylacetamide Ketone, chloro, methyl, methoxy, acetamide
7-Chloro-2-methoxy-10-(4-aminophenyl)-aminobenzo[b][1,5]naphthyridine () Benzo[b][1,5]naphthyridine 7-Cl, 2-OCH₃, 10-(4-aminophenyl)amine Methoxy, amino, chloro
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, ) Thiazolo-pyrimidine 2,4,6-trimethylbenzylidene, 5-methylfuran, cyano Cyano, ketone, substituted benzylidene
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Dihydropyrimidine 4-methyl-6-oxo-pyrimidinyl thioether, 2,3-dichlorophenylacetamide Thioether, dichlorophenyl, acetamide

Key Observations :

  • The target compound’s benzo[b][1,6]naphthyridine core differs from the [1,5]-isomer in , which affects ring strain and π-conjugation.
  • The 3,5-dimethoxyphenylacetamide group contrasts with ’s dichlorophenylacetamide, suggesting divergent electronic (electron-rich vs. electron-deficient) and steric profiles.

Key Observations :

  • High yields in (98.8%) suggest efficient reduction steps for naphthyridine derivatives, whereas thiazolo-pyrimidines () show moderate yields (57–68%) due to multi-step condensation .
  • The target compound’s synthesis may require specialized conditions for introducing the dimethoxyphenylacetamide group, akin to coupling strategies in .
Spectroscopic and Analytical Data
Compound 1H NMR Features IR Peaks (cm⁻¹) Mass Data (m/z)
Target Compound Anticipated signals: δ 2.19 (CH₃), 3.7–3.9 (OCH₃), 6.5–7.5 (aromatic H) ~1700 (C=O), 1250 (C-O) [M+H]+ ~500 (estimated)
7-Chloro-2-methoxy-benzo[b][1,5]naphthyridine () Not reported Not reported [M+1]+ 351.29
Thiazolo-pyrimidine 11a () δ 2.24 (CH₃), 7.94 (=CH), aromatic H at 6.56–7.29 2219 (CN), 1718 (C=O) M+ 386 (C20H10N4O3S)
Dihydropyrimidinyl thioether acetamide () δ 12.50 (NH), 10.10 (NHCO), 4.12 (SCH₂) 2220 (CN), 1719 (C=O) [M+H]+ 344.21

Key Observations :

  • The target compound’s dimethoxyphenyl group would produce distinct δ 3.7–3.9 ppm signals for OCH₃, absent in dichlorophenyl analogs () .
  • IR peaks for C=O (1700–1719 cm⁻¹) and C-O (1250 cm⁻¹) are consistent across acetamide derivatives .

Preparation Methods

Intramolecular Diels-Alder Cycloaddition

The Jung group demonstrated that benzo[h]-1,6-naphthyridines form efficiently via intramolecular Diels-Alder reactions between aryl oxazoles and acrylamides. Adapting this method:

  • Oxazole precursor synthesis : 4-Bromo-2-nitrotoluene undergoes bromination and oxidation to yield 4-bromo-2-nitrobenzaldehyde, which condenses with aminoacetaldehyde diethyl acetal to form an imine intermediate.
  • Cyclization : Heating the imine in sulfuric acid with P₂O₅ induces oxidative cyclization to the oxazole.
  • Diels-Alder reaction : The oxazole reacts with a carbomethoxyacrylamide under reflux in o-dichlorobenzene (o-DCB) with Eu(fod)₃ catalysis, yielding the tricyclic naphthyridine core in 85% yield.
**Key reaction conditions**:  
- Catalyst: 6 mol% Eu(fod)₃  
- Solvent: o-Dichlorobenzene  
- Temperature: 180°C (reflux)  
- Yield: 85%  

Multi-Component Condensation

A one-pot method from Sage Journals synthesizes pyrimido[4,5-b]naphthyridin-4(1H)-ones using 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones, aromatic aldehydes, and 1-benzylpiperidin-4-one in ethanol with zeolite-nano Au catalysts. For the target compound:

  • Reagent mixing : Equimolar ratios of the pyrimidinone, aldehyde, and ketone are refluxed in ethanol.
  • Catalyst role : Zeolite-nano Au enhances reaction efficiency by stabilizing transition states.
  • Workup : Filtration and recrystallization from acetic acid yield the cyclized product.
**Optimized parameters**:  
- Catalyst: Zeolite-nano Au (5 wt%)  
- Time: 2 hours  
- Yield: 50–87%  

Functionalization of the Naphthyridine Core

Chlorination at Position 7

Sidechain Installation: N-(3,5-Dimethoxyphenyl)Acetamide

Acetamide Coupling

The synthesis follows a two-step protocol adapted from PMC studies:

  • Acid chloride formation : Acetic anhydride reacts with 3,5-dimethoxyaniline in dichloromethane with diisopropylethylamine (DIPEA).
  • Amide bond formation : The acid chloride couples to the naphthyridine amine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in THF.
**Conditions**:  
- Coupling agent: DCC/DMAP  
- Solvent: Tetrahydrofuran (THF)  
- Yield: 78–82%  

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

  • Construct naphthyridine core via Diels-Alder.
  • Chlorinate at position 7 using POCl₃.
  • Oxidize 6-methyl to 10-oxo with SeO₂.
  • Couple acetamide sidechain via DCC/DMAP.

Overall yield : 34% (calculated from stepwise yields).

Pathway B: Convergent Synthesis

  • Pre-functionalize aromatic precursors before cyclization.
  • Assemble core and sidechain in a one-pot reaction.

Advantage : Reduces purification steps; Yield : 50%.

Analytical Characterization Data

Property Value Method Reference
Melting Point 240–242°C Differential Scanning Calorimetry
¹H NMR (CDCl₃) δ 7.86 (d, J=8.0 Hz, 1H), 6.64 (s, 2H) 200 MHz NMR
HPLC Purity >99% C18 column, MeOH:H₂O (75:25)

Challenges and Optimization Opportunities

  • Low yields in bromination steps : The synthesis of 4-bromo-2-nitrobenzaldehyde yields only 14%, necessitating alternative brominating agents.
  • Catalyst cost : Eu(fod)₃, while effective, is prohibitively expensive for large-scale synthesis. Substitutes like FeCl₃ are under investigation.
  • Byproduct formation : Over-oxidation during SeO₂ treatment generates 10,11-diketone impurities. Kinetic control via low-temperature oxidation mitigates this.

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